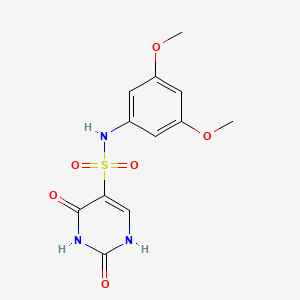

N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

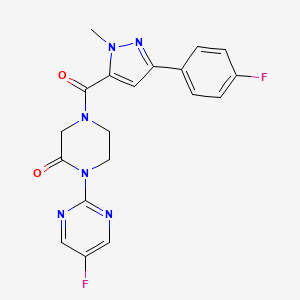

The compound “N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide” is a sulfonamide derivative with a pyrimidine ring and a phenyl ring substituted with two methoxy groups . Sulfonamides are a group of compounds known for their antibacterial properties, and pyrimidines are basic aromatic heterocyclic organic compounds similar to pyridine and benzene .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring (a six-membered aromatic heterocycle) with two carbonyl groups at the 2 and 4 positions. Attached to this ring at the 5 position would be a sulfonamide group (-SO2NH2), and at the N-1 position, a phenyl ring substituted with two methoxy groups at the 3 and 5 positions .Chemical Reactions Analysis

The compound, being a sulfonamide, might undergo reactions typical of this class of compounds. This could include hydrolysis under acidic or alkaline conditions, and reactions with electrophiles at the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As a sulfonamide, it’s likely to have some degree of water solubility, and the presence of the aromatic rings suggests it might also have some degree of lipophilicity .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity : A study by Stuart et al. (1983) explored the synthesis of new derivatives related to this compound. They developed a new route to create 2,4-diamino-5-(4-hydroxybenzyl)pyrimidines, which involved the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols. The study's primary focus was on understanding the antibacterial activity of these compounds through molecular modeling.

Computational Quantum Chemical Studies : Research by Gaurav and Krishna (2021) involved a detailed computational quantum chemical (CQC) analysis of Uracil-5-Tertiary Sulfonamides, including derivatives of the compound . The study aimed to understand the spectral chemical data, pharmacokinetic properties, and biological components of these compounds.

VEGFR-2 Inhibitors in Cancer Treatment : Ghorab et al. (2016) designed and synthesized novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety. Their research primarily focused on evaluating the in vitro anticancer activity of these compounds against various cancer cell lines. The study highlighted the potential of these derivatives as cytotoxic agents and VEGFR-2 inhibitors.

Synthesis and Structure for Antitumor Evaluation : A study by Krizmanić et al. (2003) focused on the synthesis of C-2 sulfonamido pyrimidine nucleosides for antitumor evaluation. The research aimed to understand the structural aspects of these compounds and their potential in inhibiting tumor cell growth.

Thermal and Dielectric Studies : Vyas et al. (2013) conducted spectroscopic, thermal, and dielectric studies on crystals of a related compound. The study provides insights into the physical properties of these crystals, which are important for their potential applications in various fields.

Antifungal and Antibacterial Applications : El-Gaby et al. (2002) synthesized several sulfonamides containing pyrroles and pyrrolo[2,3-d] pyrimidines. Their study aimed to evaluate the antifungal and antibacterial activities of these compounds, highlighting their potential use in combating microbial infections.

Mécanisme D'action

Mode of Action

The exact mode of action of N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The specific interactions and resulting changes would depend on the nature of the target .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide . These factors could include the pH of the environment, the presence of other compounds, and physical conditions such as temperature and pressure.

Orientations Futures

Propriétés

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O6S/c1-20-8-3-7(4-9(5-8)21-2)15-22(18,19)10-6-13-12(17)14-11(10)16/h3-6,15H,1-2H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWPVSWBPOYZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenyl]azepane](/img/structure/B2639615.png)

![2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid](/img/structure/B2639616.png)

![1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2639621.png)

![1-[(4-Nitrophenyl)sulfonyl]piperazine](/img/structure/B2639625.png)

![Tert-butyl (3aR,6aS)-3-oxo-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2639626.png)

![1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2639629.png)

![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2639630.png)